molecular formula C9H10O4 B139153 Isohomovanillic acid CAS No. 1131-94-8

Isohomovanillic acid

Cat. No. B139153
CAS RN: 1131-94-8
M. Wt: 182.17 g/mol
InChI Key: BWXLCOBSWMQCGP-UHFFFAOYSA-N
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Description

It is the 4-O-methyl ether of (3,4-dihydroxyphenyl)acetic acid . This compound is a metabolite and is involved in various biological processes.

Scientific Research Applications

Isohomovanillic acid has several applications in scientific research:

Safety and Hazards

Isohomovanillic acid is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

While specific future directions for Isohomovanillic acid were not found, research in related fields such as the use of hydrogels in biomedical applications , the oxidation of lignin , and the synthesis of homovanillic acid esters suggest potential areas of future research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Isohomovanillic acid can be synthesized through the methylation of homovanillic acid. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods: this compound is typically extracted from urine at pH 2 using ethyl acetate . This method is more common in research settings rather than industrial production due to the low yield from human urine.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the hydroxyl and methoxy groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXLCOBSWMQCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150287
Record name Isohomovanillic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isohomovanillic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

1131-94-8
Record name 3-Hydroxy-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
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Record name Isohomovanillic acid
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Record name Isohomovanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-hydroxy-4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
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Record name Isohomovanillic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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